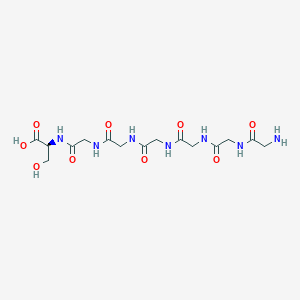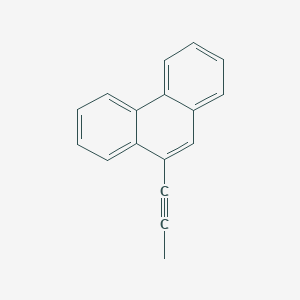![molecular formula C13H22N2O2Sn B14255909 Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester CAS No. 209681-13-0](/img/structure/B14255909.png)
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a trimethylstannyl group and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(trimethylstannyl)-3-pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
科学的研究の応用
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trimethylstannyl group can interact with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, dimethyl-, 3-pyridinyl ester
- Carbamic acid, N-[(3,4-dihydro-2H-pyran-2-yl)methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
特性
CAS番号 |
209681-13-0 |
|---|---|
分子式 |
C13H22N2O2Sn |
分子量 |
357.04 g/mol |
IUPAC名 |
tert-butyl N-(4-trimethylstannylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13N2O2.3CH3.Sn/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;;;;/h4,6-7H,1-3H3,(H,12,13);3*1H3; |
InChIキー |
QPLJGPWZMHSVHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
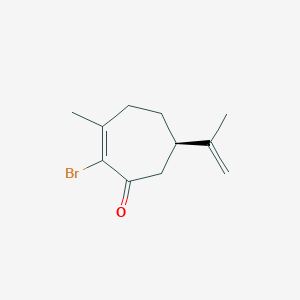

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

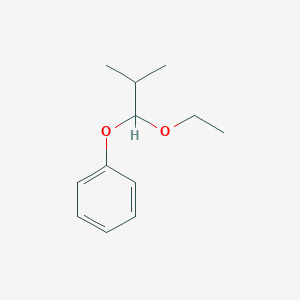
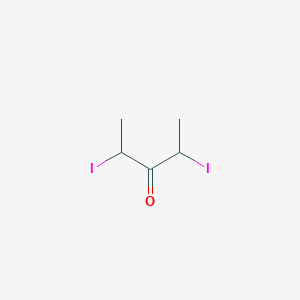
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
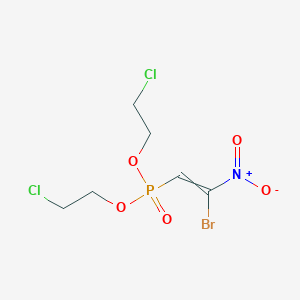
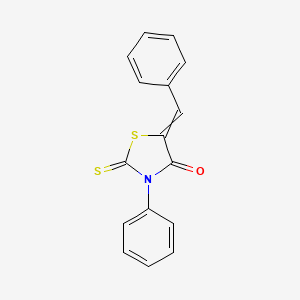
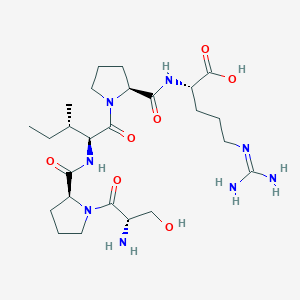
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
